REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.Cl[CH2:14][CH2:15][C:16]1([C:26]([O:28][CH3:29])=[O:27])[CH2:21][CH2:20][CH:19]([C:22]([O:24][CH3:25])=[O:23])[CH2:18][CH2:17]1.CN(C)P(N(C)C)(N(C)C)=O.C(NC(C)C)(C)C.[Li].[Cl-].[NH4+]>C1COCC1>[C:16]12([C:26]([O:28][CH3:29])=[O:27])[CH2:21][CH2:20][C:19]([C:22]([O:24][CH3:25])=[O:23])([CH2:18][CH2:17]1)[CH2:14][CH2:15]2 |f:4.5,6.7,^1:47|
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Name
|
|
Quantity
|
77 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
210 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
ClCCC1(CCC(CC1)C(=O)OC)C(=O)OC
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Name
|
|
Quantity
|
317 mL
|
Type
|
reactant
|
Smiles
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CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C.[Li]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
|
Details
|
Then the mixture was stirred at 0° C. under nitrogen for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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freshly prepared above) over 30 min at −40° C
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Duration
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30 min
|
Type
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STIRRING
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Details
|
The mixture was stirred for 2 h at −78° C.
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
allowing warming to room temperature
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Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
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Details
|
The combined extracts were washed with brine (2×300 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
Concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
gave crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CCC(CC1)(CC2)C(=O)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.25 mol | |
AMOUNT: MASS | 58 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |